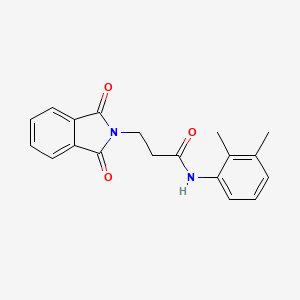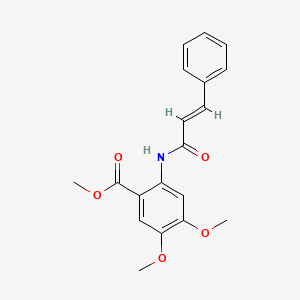![molecular formula C22H27NO2 B5820518 N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide, also known as A-836,339, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in the regulation of various physiological processes, including pain sensation, appetite, mood, and memory. Therefore, A-836,339 has gained significant attention in the scientific community for its potential therapeutic applications.
作用機序
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide acts as a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in the regulation of various physiological processes, including pain sensation, appetite, mood, and memory. By blocking the CB1 receptor, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can reduce food intake and body weight in obese rats by selectively blocking the CB1 receptor. Furthermore, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been shown to reduce drug-seeking behavior in rats and mice, suggesting its potential use in the treatment of addiction. Additionally, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
The advantages of using N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide in lab experiments include its potent and selective antagonism of the CB1 receptor, which allows for precise modulation of physiological processes. However, one limitation of using N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
1. Further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide in humans, particularly in the treatment of obesity, addiction, and pain.
2. Studies are needed to elucidate the mechanism of action of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide and its potential off-target effects.
3. Further research is needed to develop more potent and selective CB1 receptor antagonists for therapeutic use.
4. Studies are needed to investigate the potential use of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide in combination with other drugs for enhanced therapeutic effects.
合成法
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can be synthesized using various methods, including the reaction of 3-(4-ethylphenoxy)benzoyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. Studies have shown that N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can reduce food intake and body weight in obese rats by selectively blocking the CB1 receptor. Furthermore, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been shown to reduce drug-seeking behavior in rats and mice, suggesting its potential use in the treatment of addiction. Additionally, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been found to have analgesic effects in animal models of pain.
特性
IUPAC Name |
N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-2-17-11-13-21(14-12-17)25-16-18-7-6-8-19(15-18)22(24)23-20-9-4-3-5-10-20/h6-8,11-15,20H,2-5,9-10,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBTCLDGFALPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)



![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)